molecular formula C17H26N2O B7986856 2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7986856
M. Wt: 274.4 g/mol
InChI Key: JXRXSROUZBNDSX-QGZVFWFLSA-N
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Description

2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Common synthetic routes include:

    Cyclopropylation: Introduction of the cyclopropyl group to the piperidine ring using cyclopropyl halides under basic conditions.

    Benzylation: Addition of the benzyl group through a nucleophilic substitution reaction using benzyl halides.

    Amination: Formation of the amino group by reacting the intermediate with ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[®-3-(Cyclopropyl-amino)-piperidin-1-yl]-ethanol
  • 2-[®-3-(Benzyl-amino)-piperidin-1-yl]-ethanol
  • 2-[®-3-(Cyclopropyl-benzyl-amino)-piperidin-1-yl]-ethanol

Uniqueness

2-[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its binding affinity to molecular targets and increase its stability under various conditions.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRXSROUZBNDSX-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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